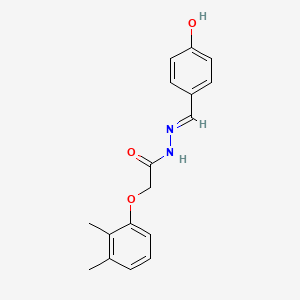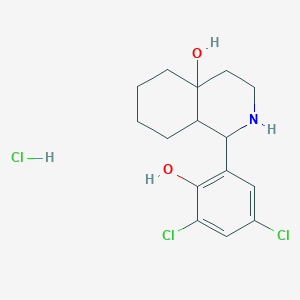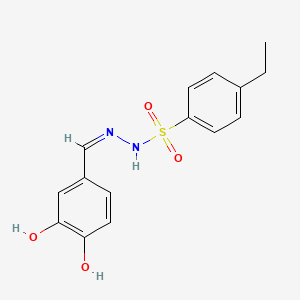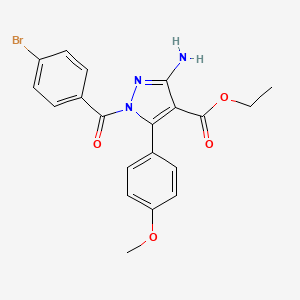
ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate, also known as SR-141716A or Rimonabant, is a selective cannabinoid receptor antagonist that was developed as an anti-obesity drug. The compound was first synthesized in the 1990s by Sanofi-Aventis, a French pharmaceutical company, and was approved for use in Europe in 2006. However, due to its adverse effects on mental health, it was later withdrawn from the market.
作用机制
Ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate acts as an inverse agonist at the cannabinoid type 1 (CB1) receptor, which is mainly expressed in the brain and peripheral tissues. The CB1 receptor plays a crucial role in regulating appetite, energy metabolism, and reward pathways. By blocking this receptor, ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate reduces the activity of the endocannabinoid system, which is overactive in obese individuals.
Biochemical and Physiological Effects
The primary biochemical effect of ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate is the inhibition of CB1 receptor signaling, which leads to decreased food intake and weight loss in animal models and humans. The compound has also been shown to improve insulin sensitivity, lipid metabolism, and liver function in obese individuals. However, these effects are accompanied by adverse effects on mental health, such as depression, anxiety, and suicidal ideation.
实验室实验的优点和局限性
Ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate is a useful tool for studying the role of the endocannabinoid system in various physiological processes, including appetite regulation, energy metabolism, and addiction. The compound has been used in numerous animal studies to elucidate the mechanisms underlying these processes. However, the adverse effects of ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate on mental health limit its usefulness in clinical research.
未来方向
Despite its withdrawal from the market, ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate remains a promising compound for further research. Future studies could focus on developing safer and more selective CB1 receptor antagonists with fewer adverse effects. Additionally, the potential therapeutic applications of ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate in neurodegenerative diseases, such as Alzheimer's and Parkinson's, could be explored. Finally, the role of the endocannabinoid system in other physiological processes, such as pain perception and immune function, could be investigated using ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate as a tool.
合成方法
The synthesis of ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate involves several steps, including the condensation of ethyl 3-piperidinecarboxylate with 4-pyridinemethanol, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting alcohol with 3-phenylpropanoyl chloride in the presence of triethylamine to yield ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate.
科学研究应用
Ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine, including obesity, addiction, and neurodegenerative diseases. The compound has been shown to block the effects of cannabinoids on the central nervous system, thereby reducing appetite and food intake in animal models and humans.
属性
IUPAC Name |
ethyl 3-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-2-27-22(26)23(13-6-10-20-8-4-3-5-9-20)14-7-17-25(19-23)18-21-11-15-24-16-12-21/h3-5,8-9,11-12,15-16H,2,6-7,10,13-14,17-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAFDLHVLJZYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=CC=NC=C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-oxo-1-pyrrolidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6121363.png)
![2-(1,3-benzodioxol-5-yloxy)-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6121369.png)

![2-[benzyl({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B6121376.png)
![2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121382.png)
![7-(4-chlorobenzyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6121387.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-{[(1-methyl-4-piperidinyl)amino]methyl}-2-piperidinone](/img/structure/B6121394.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6121402.png)
![ethyl (4-{[3-(4-methoxyphenyl)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6121403.png)
![3-[1-(2,6-dimethoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121412.png)


![4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate](/img/structure/B6121447.png)
